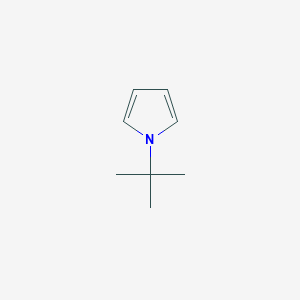

1-tert-Butylpyrrole

CAS No.: 5398-58-3

Cat. No.: VC1967566

Molecular Formula: C8H13N

Molecular Weight: 123.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5398-58-3 |

|---|---|

| Molecular Formula | C8H13N |

| Molecular Weight | 123.2 g/mol |

| IUPAC Name | 1-tert-butylpyrrole |

| Standard InChI | InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 |

| Standard InChI Key | GJIRIQBRSTYPSF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1C=CC=C1 |

| Canonical SMILES | CC(C)(C)N1C=CC=C1 |

Introduction

Chemical Identity and Physical Properties

1-tert-Butylpyrrole (C₈H₁₃N) is a nitrogen-containing heterocyclic compound derived from pyrrole. The presence of the bulky tert-butyl group at the nitrogen position significantly modifies the electronic and steric properties of the parent pyrrole ring.

Basic Identification Data

Physical Characteristics

The physical properties of 1-tert-Butylpyrrole distinguish it from other pyrrole derivatives. While specific data for this compound is limited in the search results, the properties are influenced by the tert-butyl substituent, which alters the polarity, steric hindrance, and reactivity of the molecule compared to unsubstituted pyrrole.

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of 1-tert-Butylpyrrole, each with specific advantages depending on reaction conditions and desired purity.

Direct Alkylation

The most common approach involves direct alkylation of pyrrole with tert-butyl halides under basic conditions. This method typically employs bases such as sodium hydride or potassium tert-butoxide:

-

Reaction of pyrrole with tert-butyl chloride or other tert-butyl halides

-

Use of a strong base to deprotonate the pyrrole nitrogen

-

Alkylation occurs under anhydrous conditions and often at elevated temperatures to facilitate product formation

Alternative Synthesis Methods

Alternative routes to 1-tert-Butylpyrrole involve specialized reagents or conditions:

-

Use of tert-butylating agents beyond simple halides

-

Cyclization reactions that incorporate the tert-butyl group during ring formation

-

Transformation of other N-substituted pyrroles through substitution reactions

Chemical Reactivity and Reaction Mechanisms

1-tert-Butylpyrrole exhibits distinct reactivity patterns influenced by both the electron-rich pyrrole ring and the steric bulk of the tert-butyl group.

Photooxygenation Reactions

Research has demonstrated that 1-tert-Butylpyrrole undergoes dye-sensitized photooxygenation, forming characteristic intermediates and products:

-

Formation of endo peroxide intermediates during photooxygenation has been observed by NMR at low temperatures

-

The rate of photooxygenation is approximately ten times faster in methanol than in acetone

-

The endo peroxides exhibit greater stability in acetone than in methanol

-

These peroxides may rearrange to dioxetanes or peroxiranes given sufficient time

Electrophilic Substitution

Despite N-substitution, the pyrrole ring in 1-tert-Butylpyrrole remains susceptible to electrophilic substitution reactions, though with altered regioselectivity compared to pyrrole itself.

Structural Comparisons with Related Pyrrole Derivatives

Understanding 1-tert-Butylpyrrole in context requires comparison with structurally related compounds.

Comparison with Other N-Substituted Pyrroles

The tert-butyl group significantly influences reactivity due to its branched structure and steric bulk, differentiating 1-tert-Butylpyrrole from other N-substituted analogs.

Applications in Organic Synthesis

1-tert-Butylpyrrole serves as a valuable building block in synthetic organic chemistry, participating in various transformations.

As a Synthetic Intermediate

The compound functions as a precursor in the synthesis of more complex heterocyclic systems:

-

Preparation of functionalized pyrroles

-

Synthesis of fused heterocyclic systems

-

Construction of pyrrole-containing natural products and pharmaceuticals

Role in Medicinal Chemistry

Derivatives of 1-tert-Butylpyrrole have been investigated for various biological activities:

-

As scaffolds in drug design

-

Development of compounds with potential antimicrobial and anticancer properties

-

Precursors to bioactive molecules with specific pharmacological targets

Research Highlights and Current Developments

Recent research has expanded the understanding of 1-tert-Butylpyrrole's behavior and applications.

Photochemical Studies

Detailed investigations into the photochemistry of 1-tert-Butylpyrrole have revealed:

-

Formation of distinct photoproducts compared to methyl and ethyl-substituted pyrroles

-

Identification of key intermediates in the photooxygenation process

-

Solvent effects on reaction rates and product distributions

-

Potential for controlled functionalization through photochemical methods

Synthetic Methodology Development

Researchers continue to develop improved methods for:

-

Regioselective functionalization of the pyrrole ring

-

Cross-coupling reactions involving 1-tert-Butylpyrrole

-

Integration into complex molecule synthesis

-

Green chemistry approaches to pyrrole derivatization

Related Functionalized Derivatives

The chemistry of 1-tert-Butylpyrrole extends to various functionalized derivatives that expand its synthetic utility.

1-tert-Butylpyrrole-2-carbaldehyde

This aldehyde derivative (CAS 23373-78-6) represents an important functionalized variant:

-

Contains a formyl group at the 2-position of the pyrrole ring

-

Serves as a versatile intermediate for further transformations

2-tert-Butylpyrrole Derivatives

Isomeric compounds where the tert-butyl group is attached to the carbon framework rather than the nitrogen atom show distinct chemical behaviors:

-

Different electronic properties compared to the N-substituted variant

-

Altered reactivity patterns in electrophilic substitution reactions

-

Formation of unique bipyrrole derivatives through coupling reactions

Analytical Methods for Characterization

Accurate characterization of 1-tert-Butylpyrrole relies on several complementary analytical techniques.

Spectroscopic Identification

Modern spectroscopic methods allow definitive identification and structural analysis:

-

NMR spectroscopy provides detailed information about proton environments

-

Infrared spectroscopy identifies characteristic functional group absorptions

-

Mass spectrometry confirms molecular weight and fragmentation patterns

-

UV-Vis spectroscopy characterizes electronic transitions

Chromatographic Analysis

Chromatographic techniques enable separation and quantification:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume